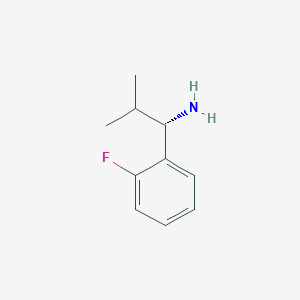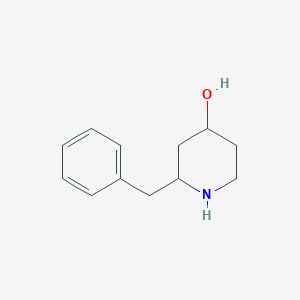
2-Benzylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylpiperidin-4-ol is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring. This compound is known for its applications in medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 4-piperidone with benzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Grignard Reaction: Another method involves the reaction of 4-piperidone with benzylmagnesium chloride (a Grignard reagent), followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are commonly employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, often using hydrogenation methods with catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzylpiperidin-4-one.
Reduction: Various hydrogenated derivatives.
Substitution: Functionalized piperidine derivatives.
科学研究应用
Chemistry: 2-Benzylpiperidin-4-ol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which 2-Benzylpiperidin-4-ol exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact pathways involved can vary based on the specific application and derivative of the compound.
相似化合物的比较
1-Benzylpiperidin-4-ol: Similar structure but with different substitution patterns.
4-Benzylpiperidine: Lacks the hydroxyl group, leading to different reactivity and applications.
Piperidin-4-ol: The parent compound without the benzyl group.
Uniqueness: 2-Benzylpiperidin-4-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-benzylpiperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
InChI 键 |
MJILZFFEVVWANF-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CC1O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



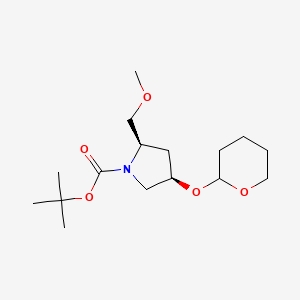
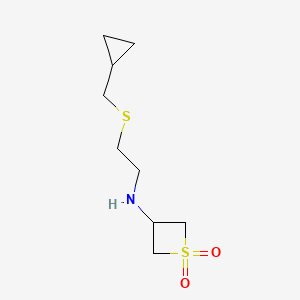
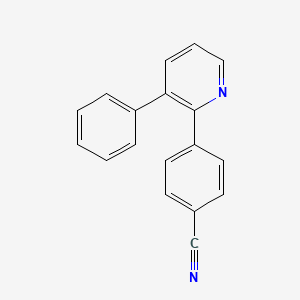
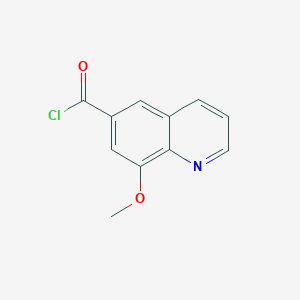
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
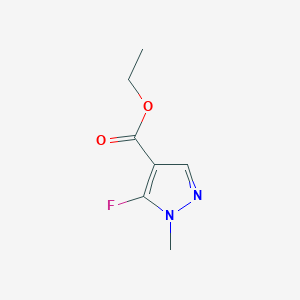
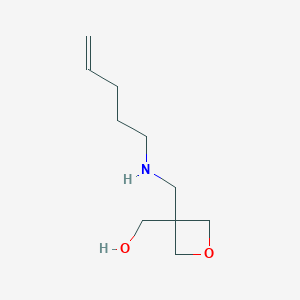
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
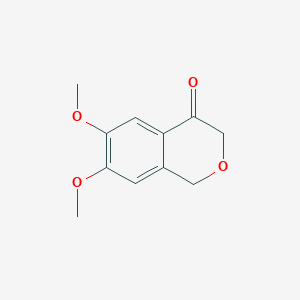
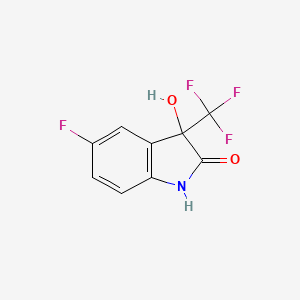
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
